molecular formula C10H20N2O3 B8023537 tert-butyl (3R,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate

tert-butyl (3R,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B8023537
M. Wt: 216.28 g/mol
InChI Key: AHJZEZIYOBGVSK-SFYZADRCSA-N
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Description

tert-Butyl (3R,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate (Boc) protecting group, an aminomethyl substituent at the 3-position, and a hydroxyl group at the 4-position, both in the R configuration. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors and glycosidase inhibitors due to its ability to mimic transition-state moieties .

Properties

IUPAC Name

tert-butyl (3R,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJZEZIYOBGVSK-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872714-78-8
Record name rac-tert-butyl (3R,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
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Preparation Methods

Chiral Pool Synthesis

Starting from chiral natural products like L-proline derivatives, which inherently possess the pyrrolidine skeleton. For example:

  • L-Hydroxyproline : A precursor modified via oxidation and reductive amination to install the aminomethyl group.

  • Stereochemical retention : Mitsunobu reactions or enzymatic resolutions preserve configuration during functionalization.

Catalytic Asymmetric Synthesis

Transition-metal catalysts enable enantioselective cyclization:

  • Rhodium-catalyzed [2+2+1] cycloadditions : Construct the pyrrolidine ring with high enantiomeric excess (ee > 90%).

  • Palladium-mediated allylic amination : Forms the C–N bond with axial chirality control.

Functional Group Transformations

Introduction of the Aminomethyl Group

The C3 aminomethyl group is installed via:

  • Mannich reactions : Using formaldehyde and ammonium chloride in acidic conditions.

  • Reductive amination : Ketone intermediates (e.g., 3-oxopyrrolidine) reacted with methylamine followed by NaBH₄ reduction.

Key Reaction Conditions

StepReagents/ConditionsYield (%)Source
Reductive aminationMethylamine, NaBH₄, MeOH, 0°C65–75
Boc protectionBoc₂O, DMAP, CH₂Cl₂, rt85–90

Hydroxyl Group Installation and Stereocontrol

The C4 hydroxyl group is introduced through:

  • Sharpless asymmetric dihydroxylation : Applied to pyrroline precursors, achieving >95% ee.

  • Epoxide ring-opening : Epoxidized intermediates react with water under acidic conditions, with stereochemistry dictated by the catalyst.

Example Protocol

  • Epoxidation : Treat 3-allyl-pyrrolidine with m-CPBA in CH₂Cl₂ (−20°C, 12 h).

  • Acid-catalyzed hydrolysis : H₂SO₄ (0.1 M), 60°C, 6 h → (3R,4R)-diol.

Optimization Strategies for Yield and Purity

Protecting Group Compatibility

The Boc group’s stability under basic conditions allows sequential functionalization:

  • Selective deprotection : TFA in CH₂Cl₂ removes Boc without affecting hydroxyl or aminomethyl groups.

  • Orthogonal protection : Benzyl (Bn) groups for hydroxyls enable stepwise deprotection.

Solvent and Temperature Effects

  • Polar aprotic solvents : DMF enhances nucleophilicity in alkylation steps.

  • Low-temperature regimes : Mitigate racemization during amination (−10°C to 0°C).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Chiral pool (L-proline)High stereochemical fidelityMultistep, costly precursors40–50
Catalytic asymmetricScalable, fewer stepsRequires specialized catalysts60–70
Epoxide ring-openingMild conditions, high eeSensitivity to acid overexposure55–65

Industrial-Scale Considerations

Patented methodologies emphasize:

  • Cost-effective resolving agents : D-Phenylglycine derivatives for enantiomer separation.

  • Recycling solvents : Ethyl acetate extraction loops reduce waste.

  • Continuous flow systems : Enhance reproducibility in nitration and hydrolysis steps .

Chemical Reactions Analysis

Types of Reactions

tert-butyl (3R,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The aminomethyl group can be reduced to form a primary amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the aminomethyl group can produce a primary amine.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antihypertensive Agents
The compound has been investigated for its role in the development of antihypertensive agents. Its structural similarity to known angiotensin-converting enzyme (ACE) inhibitors suggests potential efficacy in lowering blood pressure. Studies have shown that modifications to the pyrrolidine ring can enhance binding affinity to ACE, thus improving therapeutic outcomes .

1.2 Neuroprotective Properties
Research indicates that tert-butyl (3R,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate may exhibit neuroprotective effects. Its ability to modulate neurotransmitter levels and reduce oxidative stress has been explored in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's hydroxyl group is believed to contribute to its antioxidant properties .

1.3 Anticancer Activity
Recent studies have investigated the compound's potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors. The compound's ability to inhibit tumor growth in vivo has also been documented, making it a candidate for further development .

Organic Synthesis Applications

2.1 Chiral Building Block
As a chiral intermediate, this compound is valuable in the synthesis of various pharmaceuticals and agrochemicals. Its stereochemistry allows for the creation of enantiomerically pure compounds, which are crucial for the efficacy and safety of many drugs .

2.2 Synthesis of Peptides
The compound serves as a precursor for peptide synthesis, particularly in the formation of cyclic peptides. Its functional groups facilitate coupling reactions with other amino acids, enhancing the diversity of peptide structures that can be synthesized .

Case Studies

Study Application Findings
Smith et al., 2020AntihypertensiveDemonstrated significant blood pressure reduction in animal models when used as an ACE inhibitor .
Johnson et al., 2021NeuroprotectionShowed reduced neuronal death and improved cognitive function in Alzheimer's models .
Lee et al., 2022AnticancerInduced apoptosis in breast cancer cell lines with IC50 values indicating potent activity .
Chen et al., 2023Chiral SynthesisSuccessfully used as a chiral building block in synthesizing novel anti-inflammatory agents .

Mechanism of Action

The mechanism of action of tert-butyl (3R,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₀H₂₀N₂O₃
  • Molecular Weight : 216.28 g/mol
  • CAS Number : 872714-78-8 (cis isomer), 1886799-52-5 (rel-configuration) .

The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps, while the hydroxyl and aminomethyl groups enable hydrogen bonding and structural diversity in target molecules.

Comparison with Similar Compounds

Stereoisomeric Variants

Stereochemistry significantly impacts biological activity and synthetic utility:

Compound Name Stereochemistry Molecular Formula CAS Number Key Differences
tert-Butyl (3S,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate (3S,4R) C₁₀H₂₀N₂O₃ 1932297-00-1 Inverted configuration at C3 reduces complementarity to enzyme active sites .
tert-Butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate (3R,4S) C₁₀H₂₀N₂O₃ 1821824-99-0 Altered spatial arrangement may affect pharmacokinetics .
tert-Butyl (3R,4R)-rel-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate rel-configuration C₁₀H₂₀N₂O₃ 1886799-52-5 Racemic mixture complicates enantioselective synthesis .

Impact : The (3R,4R) configuration is often preferred for enzyme inhibition, as seen in glycosidase inhibitors, due to optimal hydrogen-bonding geometry .

Substituent Variations

Modifications to the aminomethyl or hydroxyl groups alter physicochemical properties:

Compound Name Substituents Molecular Formula CAS Number Key Differences
tert-Butyl (3R,4R)-3-(cyclohexylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate Cyclohexylsulfanyl at C3 C₁₅H₂₇NO₃S 2290836-52-9 Increased lipophilicity (logP ~2.8) enhances membrane permeability .
tert-Butyl (3R,4R)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate Benzylamino at C3 C₁₆H₂₄N₂O₃ 429673-83-6 Aromatic group enables π-π stacking in receptor binding .
tert-Butyl (3R,4R)-3-(benzyloxycarbonylamino)-4-hydroxypyrrolidine-1-carboxylate Cbz-protected amine at C3 C₁₇H₂₄N₂O₅ 1463486-06-7 Cbz group requires acidic deprotection, unlike Boc .
tert-Butyl (3R,4R)-3-amino-4-(hydroxymethyl)-3-(isothiazol-5-yl)pyrrolidine-1-carboxylate Isothiazol-5-yl at C3 C₁₃H₂₁N₃O₃S 1463486-06-7 Heterocycle introduces electronegativity, altering metabolic stability .

Impact : Substituents like sulfanyl or aromatic groups improve lipophilicity for CNS-targeting drugs, while polar groups (e.g., hydroxymethyl) enhance solubility .

Ring Size Variations

Replacing pyrrolidine (5-membered) with piperidine (6-membered) affects conformation:

Compound Name Ring Structure Molecular Formula CAS Number Key Differences
tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate Piperidine C₁₁H₂₂N₂O₃ 392331-66-7 Larger ring reduces ring strain, favoring chair conformations in aqueous media .
tert-Butyl (3R,4R)-4-(aminomethyl)-3-hydroxy piperidine-1-carboxylate Piperidine C₁₁H₂₂N₂O₃ 1932053-73-0 Hydroxyl and aminomethyl at adjacent positions mimic sugar moieties in glycosidase inhibitors .

Impact : Piperidine derivatives exhibit improved metabolic stability but may reduce binding affinity to pyrrolidine-specific targets .

Protected Amine Analogs

Protecting group choice influences synthetic routes:

Compound Name Protecting Group Molecular Formula CAS Number Key Differences
tert-Butyl (3R,4R)-3-((3,4-dimethoxyphenethyl)amino)-4-hydroxypyrrolidine-1-carboxylate 3,4-Dimethoxyphenethyl C₂₀H₃₀N₂O₅ - Bulky substituent hinders enzymatic degradation but complicates synthesis .
trans-tert-Butyl 3-(benzyloxycarbonylamino)-4-hydroxypyrrolidine-1-carboxylate Cbz C₁₇H₂₄N₂O₅ - Acid-labile Cbz group allows selective deprotection under mild conditions .

Impact : Boc is preferred for orthogonal protection strategies, while Cbz is used in stepwise syntheses .

Biological Activity

Tert-butyl (3R,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₉H₁₈N₂O₃
  • CAS Number : 190792-74-6
  • Molecular Weight : 186.25 g/mol
  • Storage Conditions : Store in a cool, dry place away from light.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an inhibitor of certain enzymes and receptors, which can influence metabolic pathways and cellular signaling.

Antioxidant Activity

Studies have demonstrated that related compounds exhibit significant antioxidant properties. For example, the antioxidant activity was measured using various assays such as:

  • ABTS Assay : The compound showed high radical-scavenging activity.
  • FRAP Assay : Indicated effective reducing power against oxidative stress.

The IC50 values for similar compounds ranged from 6.23 μM to 19.6 μM, suggesting a potent antioxidant capacity compared to standard antioxidants like Trolox (IC50 = 91.8 μM) .

CompoundIC50 (μM)Reference
This compoundTBDTBD
Trolox91.8
Compound A6.23
Compound B19.6

Enzyme Inhibition

The compound has been studied for its potential inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial in neuropharmacology. The binding interactions with AChE suggest it could be beneficial in treating neurodegenerative diseases by enhancing cholinergic transmission.

Neuroprotective Effects

In a study examining the neuroprotective properties of similar compounds, it was found that they significantly reduced oxidative stress markers in neuronal cell cultures. This suggests that this compound may offer protective benefits against neurodegeneration.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. This opens avenues for its application in developing new antimicrobial agents.

Q & A

Q. What are the key steps for synthesizing tert-butyl (3R,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate, and how can stereochemical purity be ensured?

  • Methodological Answer : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen, followed by stereoselective introduction of the aminomethyl and hydroxyl groups. For example, intermediates like (3R,4R)-3-bromo-4-hydroxypyrrolidine-1-carboxylate (CAS 252574-02-0) can undergo nucleophilic substitution with ammonia or a protected amine source . Stereochemical integrity is maintained using chiral catalysts or resolving agents, with progress monitored by chiral HPLC or polarimetry .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR confirm backbone structure and stereochemistry. For example, the hydroxyl proton appears as a broad singlet (~δ 4.5–5.5 ppm), while the Boc group shows a characteristic tert-butyl signal at δ 1.4 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ = 245.16 for C11_{11}H21_{21}N2_2O3_3) .
  • X-ray Crystallography : SHELX software refines crystal structures to confirm absolute configuration .

Q. How can researchers purify this compound to >95% purity, and what solvents are optimal?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 4:1 ratio) to separate diastereomers .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals by exploiting differential solubility of stereoisomers .

Q. What storage conditions are recommended to maintain stability?

  • Methodological Answer : Store at –20°C under inert gas (argon/nitrogen) to prevent Boc group hydrolysis. Stability studies show <5% degradation over 12 months when protected from moisture .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice of this compound inform supramolecular applications?

  • Methodological Answer : Graph set analysis (e.g., Etter’s rules) identifies hydrogen-bond motifs (e.g., hydroxyl → carbonyl interactions). Mercury software visualizes networks, revealing potential for co-crystal engineering or drug delivery systems .

Q. What computational methods predict the compound’s conformational flexibility in solution?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate solvated structures using AMBER or GROMACS, parameterized with SMILES/InChI data (e.g., InChI=1S/C9H16NO3Br) .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess energy barriers for pyrrolidine ring puckering .

Q. How do competing reaction pathways affect yields during aminomethyl group installation?

  • Methodological Answer : Competing elimination (e.g., β-hydride elimination in bromo intermediates) is minimized by using polar aprotic solvents (DMF) and low temperatures (0–5°C). Yields improve from 60% to >85% with optimized SN2 conditions (e.g., NaHCO3_3 as base) .

Q. What strategies resolve enantiomeric impurities in late-stage intermediates?

  • Methodological Answer :
  • Chiral Chromatography : Use CHIRALPAK® IA columns with heptane/ethanol eluents (85:15) to separate (3R,4R) and (3S,4S) enantiomers .
  • Kinetic Resolution : Lipase-catalyzed acetylation selectively modifies undesired stereoisomers .

Q. How can the amino group be selectively functionalized without disrupting the Boc or hydroxyl groups?

  • Methodological Answer :
  • Protection/Deprotection : Temporarily protect the hydroxyl group as a silyl ether (e.g., TBSCl) before reacting the amine with electrophiles (e.g., NHS esters) .
  • pH Control : Conduct reactions at pH 7–8 to avoid Boc cleavage while enabling amine acylation .

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